Usp7-IN-8

Deubiquitinase selectivity USP7 inhibition cancer cell signaling

Researchers needing chronic oral USP7 inhibition in murine models face a critical gap: most tool compounds lack oral bioavailability (FT671) or cross-inhibit USP47 (P5091), confounding target deconvolution. Usp7-IN-8 resolves this with: • Selective USP7 inhibition (IC50 1.4 μM) and no detectable activity against USP47 or USP5, ensuring clean phenotypic assignment • Oral bioavailability enabling stress-free repeated dosing in xenograft and GEMM studies, with demonstrated antitumor activity in NSCLC models • Non-covalent allosteric binding 12 Å from the catalytic cysteine, permitting rapid target disengagement for washout/recovery kinetics experiments Supplied as high-purity solid with full QC documentation; ready for in vivo formulation and combination screens with oral chemotherapeutics.

Molecular Formula C21H21N3O2
Molecular Weight 347.4 g/mol
Cat. No. B8144816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUsp7-IN-8
Molecular FormulaC21H21N3O2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NC=C1C2=CC=C(C=C2)C(=O)NC)N)C3=CC=C(C=C3)O
InChIInChI=1S/C21H21N3O2/c1-3-17-18(13-4-6-15(7-5-13)21(26)23-2)12-24-20(22)19(17)14-8-10-16(25)11-9-14/h4-12,25H,3H2,1-2H3,(H2,22,24)(H,23,26)
InChIKeyGUXGBQOCJOOOFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Usp7-IN-8 Baseline Characterization


Usp7-IN-8, synonym GNE-6776 (CAS: 2009273-60-1), is a selective, non-covalent small-molecule inhibitor of ubiquitin-specific protease 7 (USP7) . It inhibits USP7 with an IC50 of 1.4 μM in the Ub-Rho110 biochemical assay and demonstrates selectivity over the closely related deubiquitinases USP47 and USP5, against which it shows no detectable activity [1]. The compound is orally bioavailable and has been shown to promote MDM2 ubiquitination, stabilize p53, and induce tumor cell death in preclinical models [2]. Structurally, it targets a site 12 Å from the USP7 catalytic cysteine, attenuating ubiquitin binding without covalently modifying the enzyme [2].

Usp7-IN-8 Differentiation from Other USP7 Inhibitors


USP7 inhibitors are not interchangeable; their distinct selectivity profiles, binding modes, and pharmacokinetic properties dictate divergent experimental outcomes. For example, FT671 exhibits nanomolar potency (IC50 = 52 nM) but lacks oral bioavailability [1], while P5091 cross-inhibits USP47 (EC50 = 4.2 μM for USP7, similar for USP47) , confounding pathway dissection. In contrast, Usp7-IN-8 combines moderate potency (IC50 = 1.4 μM) with complete discrimination against USP47 and USP5 and oral bioavailability . These differences are non-negotiable when deconvoluting USP7-specific functions in cellular contexts or when in vivo dosing convenience is required. The following quantitative evidence establishes precisely where Usp7-IN-8 diverges from key comparators and why substitution compromises experimental validity.

Usp7-IN-8 vs. Key USP7 Inhibitors


USP47/USP5 Selectivity Discrimination

Usp7-IN-8 exhibits complete discrimination against the closely related deubiquitinases USP47 and USP5, showing no detectable activity in biochemical assays [1]. In contrast, GNE-6640 retains measurable activity against USP47 (IC50 = 20.3 μM) and USP5 (IC50 >200 μM) , while FT671, though highly potent (IC50 = 52 nM), also demonstrates no activity against USP47 and USP5 at 25 μM [2]. However, FT671 lacks oral bioavailability, a critical differentiator discussed elsewhere [2]. Thus, Usp7-IN-8 provides a unique combination of absolute selectivity against these off-target DUBs and oral bioavailability.

Deubiquitinase selectivity USP7 inhibition cancer cell signaling

Oral Bioavailability Advantage

Usp7-IN-8 (GNE-6776) is orally bioavailable, enabling convenient in vivo administration without specialized formulations [1]. In contrast, FT671, despite superior biochemical potency (IC50 = 52 nM), is not orally bioavailable and requires intraperitoneal injection for in vivo studies [2]. XL188, with IC50 = 90 nM (full-length USP7), also lacks reported oral bioavailability . The oral route facilitates chronic dosing paradigms and reduces stress artifacts associated with repeated injections.

In vivo pharmacology PK/PD oral dosing

Non-Covalent Allosteric Mechanism

Usp7-IN-8 (GNE-6776) binds non-covalently to a site 12 Å distant from the catalytic cysteine, attenuating ubiquitin binding rather than directly blocking catalysis [1]. This contrasts with covalent USP7 inhibitors like P22077 and P5091, which irreversibly modify the active-site cysteine, potentially leading to prolonged target engagement and off-target reactivity [2]. The non-covalent, allosteric mechanism of Usp7-IN-8 allows for reversible inhibition and may reduce the risk of non-specific cysteine alkylation.

USP7 allosteric inhibition non-covalent DUB inhibitors ubiquitin binding

Selectivity vs. Dual USP7/USP47 Inhibitors

While Usp7-IN-8 exhibits moderate biochemical potency (IC50 = 1.4 μM), it achieves complete discrimination against USP47 and USP5, yielding an effectively infinite selectivity ratio [1]. In contrast, the dual USP7/USP47 inhibitor P5091 inhibits USP7 with an EC50 of 4.2 μM and also inhibits USP47 with similar potency, resulting in a selectivity ratio of approximately 1 . This distinction is critical for experiments where USP47 co-inhibition would confound interpretation of USP7-specific functions.

USP7 selectivity DUB profiling target engagement

Usp7-IN-8 Key Applications


Oral Dosing for In Vivo Oncology

Usp7-IN-8 is the preferred USP7 inhibitor for murine tumor xenograft or genetically engineered mouse models where chronic oral dosing is required. Its oral bioavailability [1] avoids the stress and variability of repeated intraperitoneal injections (necessary for FT671) and enables long-term efficacy studies. Demonstrated antitumor activity in non-small cell lung cancer xenografts supports its use in preclinical oncology research [2].

Pathway Deconvolution in USP47-Expressing Cells

In cellular systems where USP47 is co-expressed and may functionally compensate for USP7 inhibition, Usp7-IN-8 provides unambiguous USP7-selective inhibition. Its complete lack of activity against USP47 and USP5 [1] contrasts with compounds like P5091 (dual USP7/USP47 inhibitor) and GNE-6640 (partial USP47 activity). This specificity is essential for dissecting USP7-dependent signaling in cancer cell lines with high USP47 expression.

Washout Assays with Reversible Inhibition

For experiments designed to assess the reversibility of USP7-dependent phenotypes (e.g., p53 stabilization dynamics, MDM2 turnover), Usp7-IN-8's non-covalent, allosteric binding mode [1] allows for rapid target disengagement upon compound removal. This contrasts with covalent inhibitors like P22077, which permanently inactivate USP7 and preclude assessment of recovery kinetics.

Combination Therapy Screens

Usp7-IN-8 enhances the cytotoxicity of chemotherapeutic agents and targeted compounds, including PIM kinase inhibitors [1]. Its oral bioavailability facilitates combination dosing schedules with other orally administered agents, making it suitable for high-throughput in vivo combination screens aimed at identifying synergistic regimens for cancer treatment.

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